High Purity & Reproducible Optical Rotation of Fmoc-Dbu(Boc)-OH
Fmoc-Dbu(Boc)-OH is supplied with purity ≥ 97% (HPLC) and a specific optical rotation of [α]D20 = -8 ± 1° (c=1 in DMF) . In comparison, the L‑enantiomer Fmoc-Dab(Boc)-OH is typically offered with purity ≥ 97.0% (HPLC) and an optical rotation of [α]20/546 = −14.5 ± 1° (c = 1% in methanol) . The difference in rotation magnitude reflects the distinct stereochemical identity of the D‑Dbu vs. L‑Dab backbones, and the use of DMF for the D‑enantiomer's rotation measurement ensures compatibility with standard SPPS solvent systems.
| Evidence Dimension | Purity & Optical Rotation |
|---|---|
| Target Compound Data | Purity ≥ 97% (HPLC); [α]D20 = -8 ± 1° (c=1 in DMF) |
| Comparator Or Baseline | Fmoc-Dab(Boc)-OH (L‑enantiomer): Purity ≥ 97.0% (HPLC); [α]20/546 = −14.5 ± 1° (c=1% in methanol) |
| Quantified Difference | Purity specifications are equivalent; optical rotation differs in sign (D vs. L) and magnitude, confirming enantiomeric distinction. |
| Conditions | Vendor‑reported specifications; ChemImpex (Fmoc-Dbu(Boc)-OH) and Sigma‑Aldrich (Fmoc-Dab(Boc)-OH). |
Why This Matters
Consistent, vendor‑verified purity and stereochemical identity ensure reproducible coupling yields and minimize batch‑to‑batch variability in automated SPPS workflows.
